9-Phenyl-1-nonanol
Overview
Description
9-Phenyl-1-nonanol is an organic compound with the molecular formula C15H24O and a molecular weight of 220.35 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a nonanol (nine carbon alcohol) chain with a phenyl group attached to the ninth carbon . The exact structure can be viewed on various chemical databases .Physical and Chemical Properties Analysis
This compound is a colorless liquid . Its physical and chemical properties would be similar to those of other alcohols, with the presence of the phenyl group likely influencing its properties .Scientific Research Applications
Photocatalytic Oxidation
9-Phenyl-1-nonanol has been studied in the context of photocatalytic oxidation. For instance, a study by Ohkubo, Suga, and Fukuzumi (2006) demonstrated the effectiveness of 9-Phenyl-10-methylacridium ion as a photocatalyst in the solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light irradiation (Ohkubo, Suga, & Fukuzumi, 2006).
Anti-Inflammatory Activities
Compounds related to this compound, such as phenolic compounds isolated from Eucommia ulmoides Oliv., have been researched for their anti-inflammatory activities. Ren et al. (2021) identified new phenolic compounds with modest inhibitory activities in macrophage cells (Ren et al., 2021).
Chemical Synthesis and Protection
In chemical synthesis, the related 9-phenyl-9-fluorenyl group has been used for protecting amino acids and other compounds, as demonstrated by Soley and Taylor (2019). This study highlighted a mild and rapid method for introducing the 9-Phenyl-9-fluorenyl protecting group into various chemical structures (Soley & Taylor, 2019).
Asymmetric Hydrogenation
The role of the hydroxyl group in asymmetric hydrogenation, related to compounds like 1-phenylpropane-1,2-dione, was explored by Toukoniitty et al. (2004). They found that the hydroxyl group's presence in the C-9 position was crucial for achieving high enantioselectivity (Toukoniitty et al., 2004).
Enantioselective Production
Research on enantioselective production of 1-phenyl 1-propanol, which is related to this compound, was conducted by Soyer, Bayraktar, and Mehmetoğlu (2010). They used response surface methodology for systematic investigation, highlighting the role of 1-phenyl 1-propanol as a chiral building block in pharmaceuticals (Soyer, Bayraktar, & Mehmetoğlu, 2010).
Photocatalytic Reactions
Zhang, Schilling, Riemer, and Das (2020) provided insights into using 9-fluorenone, a compound related to this compound, as a photocatalyst for the oxidation of non-activated alcohols and the oxygenation of tertiary amines. This work highlights the broader applications of photocatalysis in chemical transformations (Zhang et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
As a member of the alcohol family , it may interact with various biological targets, including enzymes and cell membranes
Mode of Action
Alcohols generally interact with their targets through hydrogen bonding, dipole-dipole interactions, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Alcohols can influence a variety of biochemical pathways, depending on their specific targets For instance, they may affect the fluidity and function of cell membranes, interfere with enzyme activity, or modulate signal transduction pathways
Pharmacokinetics
It is known that the compound is a liquid at room temperature, insoluble in water, and has a predicted density of 094 g/mL . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Alcohols can have a variety of effects on cells, depending on their specific targets and concentrations . These effects may include changes in cell membrane fluidity, modulation of enzyme activity, and alterations in signal transduction pathways.
Action Environment
The action of 9-Phenyl-1-nonanol may be influenced by various environmental factors. For instance, its solubility and stability may be affected by the pH, temperature, and ionic strength of its environment . Additionally, its interaction with biological targets may be influenced by the presence of other molecules in the environment.
Properties
IUPAC Name |
9-phenylnonan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13,16H,1-5,7,10-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOYEEWVNUXGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427435 | |
Record name | 9-Phenyl-1-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3208-26-2 | |
Record name | 9-Phenyl-1-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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